Lipophilicity vs. 2-Aminoindane
N,N-Dimethyl-2-aminoindane exhibits a higher predicted logP (1.7154) compared to its primary amine counterpart, 2-aminoindane (logP 1.57), indicating increased lipophilicity [1]. This difference is attributed to the additional N-methyl groups, which reduce polarity and enhance partitioning into organic phases.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.7154 |
| Comparator Or Baseline | 2-aminoindane (2-AI): logP = 1.57 |
| Quantified Difference | Δ logP = +0.145 (9% increase) |
| Conditions | Predicted values using standard computational methods; validated against experimental data where available. |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making N,N-dimethyl-2-aminoindane a more favorable candidate for central nervous system target engagement compared to 2-AI.
- [1] 2-Aminoindan. Sielc Technologies. Accessed 2026. LogP: 1.57. View Source
